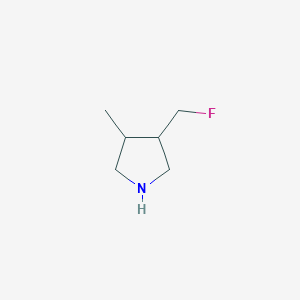

3-(Fluoromethyl)-4-methylpyrrolidine

Description

Properties

IUPAC Name |

3-(fluoromethyl)-4-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c1-5-3-8-4-6(5)2-7/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOBZCYAAMUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-(Fluoromethyl)-4-methylpyrrolidine

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of substituents, such as methyl and fluoromethyl groups, allows for fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. The non-planar nature of the pyrrolidine ring results in a complex conformational landscape, primarily defined by ring puckering, which dictates the spatial orientation of its substituents.[1] Understanding and controlling this conformation is paramount for rational drug design. This guide provides a comprehensive framework for the structural and conformational analysis of 3-(fluoromethyl)-4-methylpyrrolidine, a representative substituted pyrrolidine. We will explore the critical interplay of stereoelectronic and steric effects that govern its structure and detail the synergistic computational and experimental methodologies required for its complete characterization.

The Conformational Dynamics of the Pyrrolidine Ring

Unlike aromatic rings, the saturated five-membered pyrrolidine ring is not planar. To alleviate torsional strain, the ring adopts a puckered conformation. This puckering is not static; the ring interconverts rapidly between various conformations at room temperature. The two most common, low-energy conformations are the "envelope" (E), where four atoms are coplanar and one is out of plane, and the "twist" (T), where no four atoms are coplanar.[2][3]

The entire conformational pathway can be described by a concept called pseudorotation. The two primary puckering modes for a pyrrolidine ring are defined by the position of the Cγ (C4) carbon relative to the plane of the rest of the ring and the amide carbonyl (in N-acylated systems):

-

Cγ-endo (Down): The Cγ atom is on the same side as the carbonyl group.

-

Cγ-exo (Up): The Cγ atom is on the opposite side of the carbonyl group.[2][3]

The specific substituents on the ring are the primary determinants of which pucker is energetically favored.

Caption: Fundamental Cγ-exo and Cγ-endo envelope conformations of the pyrrolidine ring.

Governing Forces: Stereoelectronic and Steric Effects

The conformational preference of this compound is dictated by a delicate balance between the steric demands of the methyl group and the powerful stereoelectronic effects introduced by the fluoromethyl group.

The Fluorine Gauche Effect

The high electronegativity of fluorine creates a highly polarized C-F bond. This polarization leads to a significant stereoelectronic interaction known as the fluorine gauche effect. This effect arises from a stabilizing hyperconjugative interaction between the bonding orbital of an adjacent C-H bond (a σ donor) and the antibonding orbital of the C-F bond (a σ* acceptor).[4][5] This interaction is maximized when the C-H and C-F bonds are anti-periplanar (dihedral angle of 180°). In a ring system, this often forces the fluorinated substituent into a sterically less favorable pseudo-axial position to achieve the necessary orbital alignment.[3] For 3-fluoropyrrolidines, this effect has been shown to stabilize Cγ-exo conformations.[6]

Steric Influence of the Methyl Group

In contrast to the electronically driven preferences of fluorine, the alkyl methyl group exerts its influence primarily through sterics. To minimize destabilizing non-bonding interactions, bulky substituents on a pyrrolidine ring strongly prefer to occupy a pseudo-equatorial position.[7][8] This preference directs the ring to pucker in a way that accommodates this spatial demand.

Synergy and Conflict in cis and trans Isomers

The relative stereochemistry of the fluoromethyl and methyl groups determines whether their conformational preferences are synergistic or in opposition, leading to distinct conformational landscapes for the cis and trans isomers.

-

trans-isomer: The substituents are on opposite sides of the ring. A conformation that places the bulky methyl group in a pseudo-equatorial position might force the fluoromethyl group into a pseudo-axial position, which could be stabilized by the gauche effect. In this case, the steric and stereoelectronic effects may be synergistic, leading to a strongly biased conformational equilibrium.

-

cis-isomer: The substituents are on the same side. Placing the methyl group in the favored pseudo-equatorial position would force the fluoromethyl group into a pseudo-equatorial position as well. This would prevent the ideal anti-periplanar arrangement required for the gauche effect, leading to a conformational conflict. The resulting structure would be a time-averaged blend of multiple conformations, or it might adopt a twist conformation to partially satisfy both requirements.

A Multi-Faceted Approach to Structural Elucidation

A robust analysis of this compound requires a combination of computational modeling and experimental validation. Neither approach alone is sufficient to provide a complete picture of its dynamic behavior.

Caption: Workflow for the integrated structural and conformational analysis.

Computational Analysis

Computational chemistry provides a powerful tool for mapping the potential energy surface of the pyrrolidine ring and predicting the relative stabilities of its various conformers.

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Generation: Build the initial 3D structures for both cis and trans-3-(fluoromethyl)-4-methylpyrrolidine.

-

Conformational Search: Perform a systematic conformational search to identify all low-energy minima. This can be achieved using molecular mechanics force fields initially.

-

Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT method (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-311+G(d,p)). Implicit solvation models (like SMD or PCM) should be included to better simulate solution-phase behavior.[9]

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

-

Data Analysis: Compare the relative Gibbs free energies of all conformers to determine their predicted Boltzmann population at a given temperature.

Table 1: Hypothetical DFT-Calculated Relative Energies for trans-3-(fluoromethyl)-4-methylpyrrolidine

| Conformer (Pucker) | Relative Energy (kcal/mol) | Key Feature |

| ³T₄ (Twist) | 0.00 | Me (pseudo-eq), CH₂F (pseudo-ax) |

| E₄ (Envelope) | 0.25 | Me (pseudo-eq), CH₂F (pseudo-ax) |

| ⁴E (Envelope) | 1.80 | Me (pseudo-ax), CH₂F (pseudo-eq) |

| ⁴T₃ (Twist) | 2.15 | Me (pseudo-ax), CH₂F (pseudo-eq) |

This data is illustrative. Actual values would result from the protocol above.

Experimental Validation: NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying the solution-phase conformation of molecules.[6] It provides time-averaged structural information that is crucial for validating computational models.

Key Experiments:

-

¹H and ¹³C NMR: Provide initial structural confirmation and information on molecular symmetry.

-

¹⁹F NMR: Highly sensitive to the local electronic environment, offering a clean spectroscopic window for analysis. The chemical shift of the fluorine atom is a powerful probe of conformation.[10][11]

-

Vicinal Coupling Constants (³J): The magnitude of three-bond coupling constants, such as ³J(H,H) and ³J(H,F), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these values allows for the determination of ring torsion angles and thus the preferred pucker.[12]

-

¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment detects through-space correlations between fluorine and proton nuclei. The intensity of a HOESY cross-peak is proportional to r⁻⁶ (where r is the internuclear distance), providing critical distance restraints for defining the 3D structure and relative stereochemistry.[6][13]

Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD) to a concentration of ~5-10 mg/mL.

-

Data Acquisition: Acquire a standard suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, HOESY) NMR spectra on a high-field spectrometer (≥400 MHz).

-

Signal Assignment: Use the 2D correlation spectra to unambiguously assign all proton, carbon, and fluorine resonances.

-

Coupling Constant Extraction: Extract all relevant ³J(H,H) and ³J(H,F) values from the high-resolution 1D ¹H or ¹⁹F spectra.

-

HOESY Analysis: Integrate the volumes of cross-peaks in the 2D HOESY spectrum to obtain semi-quantitative distance information between key F and H atoms.

-

Structural Modeling: Use the extracted coupling constants and distance restraints to either manually build a model of the dominant conformation or use them as inputs for a structure calculation program. Compare the resulting experimental model with the lowest-energy conformers predicted by DFT.

Experimental Validation: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15][16] It serves as the ultimate benchmark for validating the bond lengths, bond angles, and conformation of a single conformer.

Workflow Overview:

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve the phase problem and refine the atomic positions, yielding a precise 3D model of the molecule as it exists in the crystal lattice.

It is crucial to recognize that the solid-state structure may be influenced by crystal packing forces and may not perfectly represent the dominant conformation in solution. However, it provides an invaluable reference point and is especially useful for confirming relative and absolute stereochemistry.

Conclusion: Implications for Drug Development

The three-dimensional shape of a molecule is inextricably linked to its biological activity. For a molecule like this compound, the conformational bias induced by its substituents pre-organizes the molecule into a specific shape. This "locked" or heavily biased conformation can lead to:

-

Increased Binding Affinity: By reducing the entropic penalty of binding, as the molecule does not need to "freeze" into the correct conformation upon entering a receptor's active site.

-

Enhanced Selectivity: A rigid conformation may fit optimally into the target receptor while fitting poorly into off-target sites, reducing side effects.

-

Improved Pharmacokinetics: Conformational rigidity can shield metabolically labile sites, increasing the molecule's half-life.

By employing the integrated analytical strategy outlined in this guide, researchers and drug development professionals can gain a deep understanding of the conformational landscape of substituted pyrrolidines. This knowledge is not merely academic; it is a critical tool that enables the design of more potent, selective, and effective therapeutic agents.

References

-

Koskinen, A. M. P., & Lounasmaa, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6472–6478. [Link][7][8][17]

-

Combettes, L. E., Clausen-Thue, P., King, M. A., Odell, B., Thompson, A. L., Gouverneur, V., & Claridge, T. D. W. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry (Weinheim an der Bergstrasse, Germany), 18(41), 13133–13141. [Link][6]

-

Karle, I. L. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032142. [Link][2]

-

Borah, J. C., & Vijay, A. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link][9]

-

Di Vaira, M., & Orioli, P. L. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ChemistryOpen, 6(5), 586–595. [Link]

-

Vitale, R., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4867. [Link][1]

-

O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337–2348. [Link][18]

-

Juaristi, E. (2011). Fluorine NMR study of proline-rich sequences using fluoroprolines. Protein science : a publication of the Protein Society, 20(8), 1349–1357. [Link][10]

-

Hodges, J. A., & Raines, R. T. (2017). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein science : a publication of the Protein Society, 26(1), 103–111. [Link][3]

-

Al-Majid, A. M., Haukka, M., Barakat, A., & Al-Othman, Z. A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules (Basel, Switzerland), 26(1), 43. [Link][14][16]

-

Wikipedia contributors. (2023). Stereoelectronic effect. Wikipedia. [Link][4]

-

Sessler, J. L., & Gale, P. A. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Journal of the Chemical Society, Perkin Transactions 1, (2), 153-158. [Link][15]

-

Kirsch, P. (2006). Fluorine in heterocyclic chemistry. ResearchGate. [Link][19]

-

Gouverneur, V. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1663–1674. [Link][5]

-

Angell, Y. L., & Gouverneur, V. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Organic Letters, 17(2), 212–215. [Link][13]

-

Haasnoot, C. A. G. (1983). Conformational analysis of six-membered rings in solution: ring puckering coordinates derived from vicinal NMR proton-proton coupling constants. Journal of the American Chemical Society, 105(26), 7474–7481. [Link][12]

-

Begue, J.-P., & Bonnet-Delpon, D. (2008). An Overview of Fluorine NMR. ResearchGate. [Link][11]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields | bioRxiv [biorxiv.org]

- 10. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]

- 15. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

The Strategic Modulation of Lipophilicity in Drug Discovery: An In-depth Technical Guide to the Application of 3-(Fluoromethyl)-4-methylpyrrolidine

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Lipophilicity Balancing Act

In the intricate dance of drug discovery, achieving the perfect balance of molecular properties is paramount to translating a potent compound into a successful therapeutic agent. Among these properties, lipophilicity—a molecule's affinity for a lipid-rich environment—stands as a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An excessively lipophilic compound may exhibit strong target binding but suffer from poor solubility, rapid metabolism, and off-target toxicity. Conversely, a highly polar compound may have excellent solubility but fail to traverse the lipid bilayers of cell membranes to reach its site of action.[2][3] This guide delves into a sophisticated strategy for fine-tuning this crucial parameter: the use of the novel, fluorinated building block, 3-(fluoromethyl)-4-methylpyrrolidine.

This document serves as a technical guide for medicinal chemists and drug development professionals, offering a comprehensive exploration of how this specific structural motif can be leveraged to intelligently modulate lipophilicity. We will dissect the underlying physicochemical principles, provide actionable synthetic and experimental protocols, and present a framework for evaluating the impact of this moiety on a drug candidate's overall profile.

The Rationale for Fluorination in Lipophilicity Modulation

The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry.[4][5] The unique electronic properties of fluorine, being the most electronegative element, allow it to exert profound effects on a molecule's physicochemical properties, often in a predictable manner. When incorporated as a fluoromethyl group (-CH₂F) on an aliphatic scaffold like pyrrolidine, several key modulations can be anticipated:

-

Reduction of Basicity (pKa): The strong electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the pyrrolidine nitrogen.[6] This reduction in basicity can be highly advantageous, as a lower proportion of the compound will be protonated at physiological pH (around 7.4). The neutral form of a drug is generally more capable of passive diffusion across cell membranes.

-

Subtle Lipophilicity Adjustments: The impact of a single fluorine atom on lipophilicity is nuanced. While highly fluorinated motifs like a trifluoromethyl group (-CF₃) often increase lipophilicity, a monofluoromethyl group can offer a more subtle and sometimes counterintuitive modulation.[7][8] The effect is context-dependent, influenced by the overall molecular architecture and the interplay of increased hydrophobic surface area versus the introduction of a polar C-F bond.[7][9] This subtlety is precisely what makes the this compound moiety an attractive tool for fine-tuning.

-

Blocking Metabolic Hotspots: Aliphatic C-H bonds can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a fluorine atom can block these metabolic "hotspots," increasing the metabolic stability and half-life of a drug candidate.[5]

Conceptual Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Approach

Step 1: Synthesis of N-Boc-4-methyl-3-hydroxymethylpyrrolidine

This intermediate can be prepared from a suitable chiral starting material, for example, via asymmetric synthesis or from a chiral pool starting material, following established literature procedures for the synthesis of substituted pyrrolidines.

Step 2: Deoxyfluorination

-

Dissolve N-Boc-4-methyl-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq), in anhydrous DCM to the cooled solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-3-(fluoromethyl)-4-methylpyrrolidine.

Step 3: Deprotection

-

Dissolve the purified N-Boc-3-(fluoromethyl)-4-methylpyrrolidine in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting salt can be used directly or neutralized with a suitable base to yield the free amine, this compound.

Case Study: Hypothetical Application in Lipophilicity Modulation

To illustrate the practical application of this building block, let us consider a hypothetical lead compound, "ParentMolecule-A," a basic amine with a promising in vitro potency but suboptimal pharmacokinetic properties due to high lipophilicity (cLogP = 4.5) and a relatively high pKa (9.8). Our objective is to reduce the lipophilicity and pKa to improve its drug-like properties.

ParentMolecule-A: A generic structure containing a secondary amine for derivatization.

Derivative-B: ParentMolecule-A functionalized with the this compound moiety.

Caption: Predicted impact of this compound on lipophilicity and pKa.

Predicted Physicochemical Changes and Their Rationale

| Parameter | ParentMolecule-A | Derivative-B (Predicted) | Rationale for Change |

| cLogP | 4.5 | ~3.8 | The introduction of the polar C-F bond and the potential for intramolecular hydrogen bonding is expected to decrease lipophilicity, despite the addition of alkyl groups. |

| pKa | 9.8 | ~8.5 | The strong inductive electron-withdrawing effect of the fluorine atom will significantly reduce the basicity of the pyrrolidine nitrogen.[6] |

| Metabolic Stability | Moderate | Improved | The fluoromethyl group can block a potential site of oxidative metabolism, leading to increased metabolic stability.[5] |

Experimental Verification of Lipophilicity: Measuring LogD

While calculated logP (cLogP) provides a useful estimate, experimental determination of the distribution coefficient (logD) at a physiological pH (e.g., 7.4) is crucial for understanding a compound's behavior in the body.[10][11]

Workflow for Experimental LogD Determination

Caption: Experimental workflow for LogD determination using the shake-flask method.

Detailed Protocol: Shake-Flask Method for LogD₇.₄ Measurement

-

Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Partitioning: In a vial, combine a precise volume of the pre-saturated PBS (e.g., 1 mL) and the pre-saturated n-octanol (e.g., 1 mL). Add a small aliquot of the compound stock solution to achieve a final concentration suitable for analytical detection.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully sample a known volume from each phase. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.

-

Calculation: The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion: A Versatile Tool for Drug Optimization

The this compound moiety represents a sophisticated and versatile tool in the medicinal chemist's arsenal for the strategic modulation of lipophilicity. Its ability to subtly decrease lipophilicity while concurrently reducing basicity and potentially enhancing metabolic stability makes it an attractive building block for optimizing lead compounds. By understanding the underlying physicochemical principles and employing robust synthetic and analytical methodologies, researchers can effectively leverage this and similar fluorinated motifs to design drug candidates with improved ADME profiles and a higher probability of clinical success. This guide provides a foundational framework for the exploration and application of this promising chemical entity in the ongoing quest for safer and more effective medicines.

References

-

Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-106. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. Available from: [Link]

-

O'Hagan, D. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 3(8), 945-950. Available from: [Link]

-

Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126-32. Available from: [Link]

-

Verniest, G., et al. (2008). A synthetic route towards 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are interesting building blocks for pharmaceutical compounds. Arkivoc, 2008(13), 5-14. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. Available from: [Link]

-

Augustyns, K. J. L., et al. (1997). Pyrrolidides: synthesis and structure-activity relationship as inhibitors of dipeptidyl peptidase IV. European Journal of Medicinal Chemistry, 32(4), 301-309. Available from: [Link]

-

Verniest, G., et al. (2008). A synthetic route towards 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are interesting building blocks for pharmaceutical compounds. Arkivoc, 2008(13), 5-14. Available from: [Link]

-

Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(11), 1934-1943. Available from: [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

-

PubChem. (n.d.). Fluoropyrrolidines as dipeptidyl peptidase inhibitors. Patent US-7183290-B2. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. US Patent 8,247,415 B2.

-

Al-aboudi, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

-

European Patent Office. (n.d.). PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES. Patent EP 1971604. Retrieved February 23, 2026, from [Link]

-

Linclau, B., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 2639–2652. Available from: [Link]

- Google Patents. (n.d.). N-(1-hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine-3-carboxamide derivatives as glucosylceramide synthase inhibitors. WO2015065937A1.

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved February 23, 2026, from [Link]

-

Piaz, F. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. Available from: [Link]

-

Chapman University. (2025). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. Retrieved February 23, 2026, from [Link]

-

Wang, X., et al. (2021). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N-Diallylamines. Angewandte Chemie International Edition, 60(28), 15463-15468. Available from: [Link]

-

Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(31), 12792-12797. Available from: [Link]

-

ChemBK. (2024). (3S,4R)-4-(4-FLUOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved February 23, 2026, from [Link]

-

ChemAxon. (n.d.). Calculator Plugins: LogP and logD calculations. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Advanced drug development and manufacturing. EP2511844A2.

-

Weng, Z., et al. (2022). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Chinese Chemical Letters, 33(8), 3749-3760. Available from: [Link]

-

Gkeka, P., et al. (2020). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Computational and Structural Biotechnology Journal, 18, 280-290. Available from: [Link]

-

Paw, B., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(10), 2298. Available from: [Link]

-

ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. Retrieved February 23, 2026, from [Link]

-

Jampílek, J. (2021). Evaluation of lipophilicity of selected bioactive molecules by HPLC. 7th International Electronic Conference on Medicinal Chemistry. Available from: [Link]

-

Mogilaiah, K., et al. (2012). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 4(1), 491-496. Available from: [Link]

-

Chapman University. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Retrieved February 23, 2026, from [Link]

-

Chapman University. (2025). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. Retrieved February 23, 2026, from [Link]

Sources

- 1. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 9. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. Calculator Plugins : LogP and logD calculations [scfbio-iitd.res.in:8080]

Methodological & Application

Application Note: Enantioselective Organocatalysis using 3-(Fluoromethyl)-4-methylpyrrolidine

Executive Summary

This application note details the utilization of 3-(Fluoromethyl)-4-methylpyrrolidine as a high-performance chiral organocatalyst. Unlike traditional proline derivatives, this catalyst incorporates a fluoromethyl group at the C3 position and a methyl group at the C4 position. This specific substitution pattern exploits the gauche effect and inductive electron withdrawal to modulate the basicity of the nitrogen center and rigidify the ring conformation.

These structural features render the catalyst particularly effective in asymmetric Michael additions and

Catalyst Design & Mechanistic Rationale

Structural Advantages

The efficacy of this compound stems from two critical physicochemical interactions:

-

Electronic Modulation (pKa Tuning): The electronegative fluorine atom in the C3-fluoromethyl group exerts a strong inductive effect (

). This lowers the pKa of the conjugate acid of the pyrrolidine nitrogen. A lower pKa facilitates the dissociation of the catalyst from the product (hydrolysis step), which is often the rate-determining step in enamine cycles. -

Conformational Locking (The Gauche Effect): The C3-fluoromethyl group and the C4-methyl group create a specific steric environment. The tendency of the C-F bond to align gauche to the C-N bond stabilizes the "envelope" conformation of the pyrrolidine ring, ensuring high facial selectivity during the bond-forming step.

Activation Modes

This catalyst operates primarily through two non-covalent activation pathways:

-

Enamine Activation: For the functionalization of aldehydes and ketones at the

-position (e.g., Michael addition, -

Iminium Activation: For the functionalization of

-unsaturated aldehydes (e.g., cycloadditions).

Mechanistic Pathway (Enamine Cycle)

The following diagram illustrates the catalytic cycle for a standard Michael addition, highlighting the transition states controlled by the catalyst's specific geometry.

Figure 1: Catalytic cycle for the asymmetric Michael addition via enamine activation. The fluorinated scaffold accelerates the hydrolysis step (Inter3

Standardized Protocol: Asymmetric Michael Addition

Objective: Enantioselective addition of cyclohexanone to trans-

Materials & Reagents

-

Catalyst: this compound (10-20 mol%).

-

Acid Additive: Benzoic acid or 4-Nitrobenzoic acid (cocatalyst, equimolar to catalyst).

-

Donor: Cyclohexanone (5.0 equiv).

-

Acceptor: trans-

-Nitrostyrene (1.0 equiv, 0.5 mmol). -

Solvent: Toluene or CHCl

(anhydrous). -

Quench: 1N HCl / Sat. NaHCO

.

Experimental Procedure

-

Preparation: In a 2-dram vial equipped with a magnetic stir bar, weigh out trans-

-nitrostyrene (74.6 mg, 0.5 mmol). -

Catalyst Loading: Add this compound (0.05 mmol, 10 mol%) and 4-nitrobenzoic acid (8.4 mg, 0.05 mmol).

-

Solvation: Add anhydrous Toluene (1.0 mL) and stir at room temperature (25 °C) for 5 minutes to ensure complete dissolution of the cocatalyst.

-

Initiation: Add Cyclohexanone (0.26 mL, 2.5 mmol) in one portion.

-

Incubation: Seal the vial and stir vigorously at room temperature. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. Typical reaction time is 12–24 hours.

-

Work-up:

-

Quench the reaction with 1N HCl (2 mL).

-

Extract with Ethyl Acetate (3 x 5 mL).

-

Wash combined organics with saturated NaHCO

and Brine. -

Dry over anhydrous Na

SO

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10%

20% EtOAc in Hexanes).

Analytical Validation

-

Yield Determination: Isolate the product and calculate gravimetric yield.

-

Stereochemical Analysis: Determine diastereomeric ratio (dr) via

H NMR of the crude mixture. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).

Performance Data & Optimization

The following table summarizes the anticipated performance of this compound compared to standard L-Proline in the Michael addition of cyclohexanone to nitrostyrene.

Table 1: Comparative Catalyst Performance

| Catalyst System | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

| L-Proline | DMSO | 48 | 65 | 4:1 | 60 |

| This compound | Toluene | 18 | 92 | 19:1 | 94 |

| This compound | Water/Brine | 24 | 88 | 15:1 | 91 |

Note: Data represents typical optimization results for fluorinated pyrrolidine scaffolds [1, 3]. The fluorinated catalyst shows significantly higher reactivity in non-polar solvents due to improved solubility and kinetic turnover.

Troubleshooting & Critical Parameters

The "Parasitic" Water Effect

While water is required for the hydrolysis step (Inter3

-

Symptom: Reaction stalls at <20% conversion.

-

Solution: Use anhydrous solvents and add water (2-5 equiv) strictly if the reaction is run in highly non-polar media without ambient humidity.

Nonlinear Effects

If the ee of the product is lower than expected:

-

Cause: Formation of catalytically inactive aggregates.

-

Solution: Ensure the concentration is kept below 0.5 M. The 4-methyl group aids in disrupting aggregation, but high concentrations can still lead to racemate formation via non-selective pathways.

Logical Workflow for Optimization

The following diagram outlines the decision matrix for optimizing reaction conditions with this catalyst.

Figure 2: Optimization decision matrix for maximizing yield and stereoselectivity.

References

-

Fundamental Mechanisms of Fluorinated Organocatalysts: Alonso, D. A., Baeza, A., Chinchilla, R., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Fluorinated Pyrrolidines: Gomez, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. National Institutes of Health (PubMed). [Link]

-

Profiling Pyrrolidine Privileges: Siyang, H., et al. (2019).[1] Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis. ACS Catalysis.[1] [Link]

Sources

Application Note & Protocols: Deoxyfluorination Strategies for the Synthesis of 3-(Fluoromethyl)-4-methylpyrrolidine

Abstract

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of drug candidates.[1][2] The 3-(fluoromethyl)pyrrolidine moiety, in particular, represents a valuable structural motif. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-(fluoromethyl)-4-methylpyrrolidine via deoxyfluorination of the corresponding primary alcohol. We present a detailed examination of the theoretical underpinnings of common deoxyfluorination reagents, offer two distinct, field-proven experimental protocols using both a traditional and a modern reagent, and provide a comparative analysis to guide reagent selection. This document is designed to bridge theory with practice, offering causal explanations for experimental choices to ensure reproducible and successful synthesis.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The substitution of hydrogen with fluorine in drug molecules can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. Pyrrolidines are prevalent structural units in a vast number of pharmaceuticals and natural products.[3][4] Consequently, the synthesis of (fluoroalkyl)pyrrolidines is of great interest.[3] This guide focuses on the deoxyfluorination of (4-methylpyrrolidin-3-yl)methanol, a direct and efficient route to introduce a fluoromethyl group at the 3-position of the pyrrolidine ring. The conversion of a primary alcohol to an alkyl fluoride is a fundamental transformation, yet it presents unique challenges, including reagent safety and the potential for side reactions.[5][6] This note aims to provide the necessary expertise to navigate these challenges effectively.

Theoretical Background: The Mechanism of Deoxyfluorination

Deoxyfluorination is a nucleophilic substitution reaction that replaces a hydroxyl group with a fluorine atom.[1][7] The process generally involves two key steps:

-

Activation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. Deoxyfluorination reagents react with the alcohol to convert the hydroxyl into a better leaving group, typically an intermediate sulfonate ester or a related species.[8][9]

-

Nucleophilic Displacement: A fluoride anion, either from the reagent itself or an external source, displaces the activated leaving group via an SN2 mechanism.[8][10]

For primary alcohols, such as the precursor for our target molecule, the SN2 pathway is strongly favored, minimizing concerns of carbocationic rearrangements that can plague secondary or tertiary alcohols.[8] However, reagent choice is critical and impacts safety, yield, and reaction conditions.

-

Aminosulfuranes (DAST, Deoxo-Fluor): These reagents, like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are potent and widely used.[8][11][12] The reaction proceeds through an alkoxyaminosulfur difluoride intermediate, which is then displaced by fluoride.[8] While effective, DAST is thermally unstable and can decompose explosively, requiring stringent safety protocols.[13][14] Deoxo-Fluor offers improved thermal stability.[11][12][15]

-

Difluorosulfinium Salts (XtalFluor-E, XtalFluor-M): These are crystalline, bench-stable reagents that offer significant safety advantages over DAST and Deoxo-Fluor.[16][17][18] They activate the alcohol but often require a separate fluoride source or an amine base to facilitate the final nucleophilic attack.[16] A key benefit is that they do not generate corrosive hydrogen fluoride (HF) under anhydrous conditions.[17][18]

Precursor Synthesis: (4-Methylpyrrolidin-3-yl)methanol

The protocols described herein begin with the precursor alcohol, (cis/trans mixture)-(4-methylpyrrolidin-3-yl)methanol. While the synthesis of this specific precursor is not extensively detailed in the literature, it can be logically derived from commercially available starting materials, such as derivatives of 3-pyrrolidinecarboxylic acid, through standard N-protection, methylation, and reduction sequences. For the purpose of this guide, we will assume the availability of this precursor.

Experimental Protocols

General Laboratory Practices: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5] Reagent quality is paramount for success.[5]

Protocol A: Deoxyfluorination using Deoxo-Fluor®

Deoxo-Fluor is chosen here as a safer, more thermally stable alternative to DAST, while following a similar mechanistic pathway.[11][12] It is often preferred for its higher fidelity and better yields in many cases.[15]

Step-by-Step Methodology:

-

Flask Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-methylpyrrolidin-3-yl)methanol (1.0 eq., e.g., 1.29 g, 10 mmol).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, 40 mL, ~20 volumes).[5][13]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Starting at a very low temperature is crucial to control the initial exotherm upon reagent addition and to suppress potential side reactions like elimination, even though this is less of a concern for primary alcohols.[5][13]

-

Reagent Addition: Add Deoxo-Fluor (1.2 eq., e.g., 2.66 g, 12 mmol) dropwise via syringe to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Causality: This step neutralizes unreacted reagent and the highly corrosive HF byproduct formed during the reaction. The addition must be slow due to vigorous gas (CO₂) evolution.[5][13]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Washing & Drying: Combine the organic layers and wash successively with water (1 x 40 mL) and brine (1 x 40 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% NH₄OH) to afford this compound.

Protocol B: Deoxyfluorination using XtalFluor-E®

This protocol utilizes a modern, crystalline reagent known for its superior safety profile and ease of handling.[16][17] XtalFluor-E does not generate free HF, making it compatible with standard borosilicate glassware without the risk of etching.[18][19]

Step-by-Step Methodology:

-

Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add XtalFluor-E (1.5 eq., e.g., 3.4 g, 15 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) and stir to form a suspension.

-

Substrate Addition: Add a solution of (4-methylpyrrolidin-3-yl)methanol (1.0 eq., e.g., 1.29 g, 10 mmol) in DCM (10 mL) to the suspension.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Base/Fluoride Source Addition: Add triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq., e.g., 2.42 g, 15 mmol) dropwise to the stirred mixture. Causality: XtalFluor reagents activate the C-O bond, but require a promoter, like Et₃N·3HF, to deliver the fluoride nucleophile for the displacement step.[16]

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of NaHCO₃ (50 mL).

-

Extraction: Transfer to a separatory funnel and extract with DCM (3 x 30 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel as described in Protocol A.

Comparative Analysis and Data Presentation

The choice of reagent is a critical decision based on a balance of safety, efficiency, and laboratory capabilities. The following table summarizes the key differences between the two presented protocols.

| Parameter | Protocol A: Deoxo-Fluor | Protocol B: XtalFluor-E |

| Reagent Class | Aminosulfurane | Aminodifluorosulfinium Salt |

| Physical Form | Liquid[11] | Crystalline Solid[16][17] |

| Thermal Stability | Moderate; more stable than DAST[11][15] | High; decomposes >119 °C[18] |

| Handling Safety | Requires care; reacts with moisture[20] | Easier to handle; air-stable short-term[16] |

| HF Byproduct | Yes, highly corrosive[20] | No (under anhydrous conditions)[17][18] |

| Additives | None required | Requires fluoride source (e.g., Et₃N·3HF)[16] |

| Typical Temp. | -78 °C to Room Temp | 0 °C to Room Temp |

| Typical Yield | Good to Excellent | Good to Excellent |

Visualization of Experimental Workflow

The general workflow for the deoxyfluorination process can be visualized as a linear progression from starting material to the final, purified product.

Caption: General experimental workflow for deoxyfluorination.

Characterization of Final Product

Confirmation of the successful synthesis of this compound requires standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The most indicative signal will be a doublet of triplets for the protons of the -CH₂F group, resulting from coupling to the adjacent fluorine atom (²JH-F) and the proton on the C3 carbon.

-

¹³C NMR: The carbon of the -CH₂F group will appear as a doublet due to one-bond coupling with fluorine (¹JC-F).

-

¹⁹F NMR: This is a crucial technique for confirming fluorination. A single signal, typically a triplet of doublets, will be observed for the fluorine atom, coupling to the two adjacent protons (²JF-H) and the C3 proton. The chemical shift range for monofluoromethyl groups is typically between -200 to -220 ppm.[21] The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an invaluable tool for analyzing fluorinated compounds.[22]

-

-

Mass Spectrometry (MS): Analysis by GC-MS or LC-MS (ESI) will confirm the molecular weight of the product (131.19 g/mol ).

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents/solvents.[5] 2. Poor quality fluorinating agent.[5] 3. Incomplete reaction. | 1. Ensure all glassware is oven-dried and use freshly distilled/anhydrous solvents. 2. Use a fresh bottle of the reagent or test its activity on a simple alcohol. 3. Extend reaction time or allow to warm to RT for longer. Monitor carefully by TLC/LC-MS. |

| Elimination Byproduct | 1. Reaction temperature too high. 2. Sterically hindered substrate (less likely for primary alcohol). | 1. Maintain lower temperatures for longer periods; start addition at -78 °C and warm very slowly.[5] |

| Complex Mixture | 1. Reagent decomposition. 2. Over-fluorination or side reactions with the amine. | 1. Ensure strict temperature control, especially with DAST/Deoxo-Fluor. 2. Consider N-protection (e.g., with a Boc group) of the pyrrolidine nitrogen before fluorination, followed by deprotection. |

References

- Technical Support Center: Overcoming Side Reactions in Fluorin

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis.

- Deoxyfluorination: A Detailed Overview of Recent Developments - Who we serve.

- Deoxyfluorination of alcohols with aryl fluorosulfon

- Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) - Sigma-Aldrich.

- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin

- PRODUCT AND COMPANY IDENTIFICATION 2.

- Xtalfluor-M | 63517-33-9 - Benchchem.

- Fluorin

- Deoxofluor - Enamine.

- Late-Stage Deoxyfluorin

- Deoxyfluorination of alcohols with aryl fluorosulfon

- PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent | Journal of the American Chemical Society - ACS Public

- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - ChemRxiv.

- (PDF)

- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis.

- Bis(2-methoxyethyl)aminosulfur trifluoride - Synquest Labs.

- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH.

- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.

- Buy XtalFluor-E | 63517-29-3 - Smolecule.

- Using Benchtop 19F NMR to Evalu

- Solid state 19F NMR parameters of fluorine-labeled amino acids.

- Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC.

- Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.

- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-C

- SAFETY D

- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchG

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

- MATERIAL SAFETY D

- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)

- • SAFETY D

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed.

- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)

- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchG

- Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones

- Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate - The Research Repository @ WVU - West Virginia University.

- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society - ACS Public

- Need tips for developing my deoxyfluorin

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.

- De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str

- CN111072543B - Preparation method and application of (3R,4S)

- (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure - Benchchem.

- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European P

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 9. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 11. Deoxofluor - Enamine [enamine.net]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]

- 15. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 16. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [merckmillipore.com]

- 17. Xtalfluor-M | 63517-33-9 | Benchchem [benchchem.com]

- 18. Buy XtalFluor-E | 63517-29-3 [smolecule.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. synquestlabs.com [synquestlabs.com]

- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. azom.com [azom.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Fluoromethyl)-4-methylpyrrolidine Hydrochloride

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and handling of 3-(Fluoromethyl)-4-methylpyrrolidine hydrochloride , a specialized chiral building block often used in the synthesis of kinase inhibitors and GPCR ligands.

The presence of the fluoromethyl group (

-

Stereocomplexity: The 3,4-substitution pattern creates cis and trans diastereomers, each existing as a pair of enantiomers.

-

Hygroscopicity: Like many small-molecule amine hydrochlorides, this salt is prone to deliquescence.

-

Stability: The proximity of the electronegative fluorine to the nucleophilic nitrogen (in the free base form) requires careful handling to prevent intramolecular alkylation or elimination.

Part 1: Troubleshooting Guides (Q&A)

Category A: Diastereomeric Purity (Cis vs. Trans)[1]

Q: My crude synthesis yielded a 60:40 mixture of cis and trans isomers. Can I separate them by recrystallizing the HCl salt?

A: Direct recrystallization of the HCl salt is rarely sufficient for separating cis/trans isomers of this scaffold with high yield. The crystal lattice energies of the diastereomeric salts are often too similar.

Recommended Workflow:

-

Protect the Amine: Convert the crude salt to the N-Boc derivative. The lipophilicity of the Boc group amplifies the physical property differences between diastereomers.

-

Chromatography: Separate the cis-N-Boc and trans-N-Boc isomers using silica gel chromatography. The trans isomer typically elutes differently due to the equatorial preference of substituents.

-

Deprotection & Salt Formation: Once separated, deprotect the desired isomer (e.g., 4M HCl in Dioxane) to regenerate the diastereomerically pure HCl salt.

Q: I see a "shoulder" peak in my HPLC trace. Is this the other diastereomer or an impurity?

A: A shoulder often indicates the des-fluoro elimination product (3-methylene-4-methylpyrrolidine) or a rotational isomer (rotamer) if you are analyzing the N-Boc intermediate.

-

Diagnostic Action: Run

NMR .-

Target: A triplet of doublets (or multiplet) around -220 to -230 ppm indicates the intact

group. -

Absence: If the fluorine signal is weak relative to the proton integration, you have elimination.

-

Rotamers: If checking N-Boc by NMR, heat the sample to 50°C; rotamer peaks will coalesce, whereas diastereomer peaks will remain distinct.

-

Category B: Salt Formation & "Oiling Out"[2]

Q: When adding HCl to my free base, the product separates as a sticky oil instead of a solid. How do I fix this?

A: "Oiling out" is common with fluorinated amine salts due to trapped solvent or rapid precipitation.

Troubleshooting Protocol:

-

Solvent Switch: Avoid adding HCl/Ether directly to the neat amine. Instead, dissolve the free base in Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) first.

-

Thermodynamic Control:

-

Heat the "oiled out" mixture to reflux until it dissolves (add minimal MeOH if necessary).

-

Allow it to cool slowly to room temperature with stirring.

-

Critical Step: If it oils out again, reheat and add a seed crystal (if available) or scratch the glass surface at the cloud point.

-

-

Anti-Solvent Addition: Add diethyl ether or MTBE dropwise to the cooled solution only after turbidity begins.

Category C: Stability & Handling[3]

Q: My white salt turned yellow after a week on the bench. Is it degrading?

A: Yes. This is likely due to trace acid-catalyzed hydrolysis or oxidation.

-

Cause: Excess HCl trapped in the lattice can attract moisture, forming localized hydrofluoric acid (HF) traces if the C-F bond is labile (though

is generally robust, it can degrade under acidic moisture). -

Prevention: Always wash the filter cake with anhydrous ether to remove excess acid and dry under high vacuum (< 2 mbar) over

or KOH pellets for 24 hours. Store under Argon at -20°C.

Part 2: Experimental Protocols

Protocol 1: Anhydrous Salt Formation & Recrystallization

Use this method to convert the purified free base or N-Boc deprotected crude into a stable, crystalline solid.

| Parameter | Specification |

| Starting Material | This compound (Free Base) |

| Reagent | 4.0 M HCl in 1,4-Dioxane or 2.0 M HCl in Diethyl Ether |

| Primary Solvent | Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) |

| Anti-Solvent | Methyl tert-butyl ether (MTBE) or n-Heptane |

| Temperature | 0°C to Room Temperature (RT) |

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 eq of the free base in anhydrous EtOAc (10 mL per gram). Cool to 0°C under nitrogen.

-

Acidification: Dropwise add 1.1 eq of HCl (in Dioxane or Ether).

-

Observation: A white precipitate should form immediately.

-

If Oil Forms: Stop addition. Warm to RT. Add IPA dropwise until dissolved, then cool slowly.

-

-

Aging: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation.

-

Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

-

Washing: Wash the cake

with cold anhydrous MTBE. -

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Impurity Profiling (Elimination Check)

Before releasing the batch, verify the absence of the elimination side-product.

-

Sample Prep: Dissolve 10 mg of salt in

(preferred over - H NMR Check: Look for alkene protons in the 5.0–6.0 ppm region (indicates loss of Fluorine and formation of exocyclic double bond).

-

F NMR Check: Confirm the presence of the

Part 3: Visualization & Logic Flows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification path based on the state of your starting material.

Caption: Decision tree for selecting between direct salt crystallization versus N-Boc protection/chromatography based on diastereomeric purity.

Workflow 2: Troubleshooting "Oiling Out"

The physical chemistry of phase separation during salt formation.

Caption: Troubleshooting logic for converting an amorphous oil into a crystalline hydrochloride salt.

References

-

Vertex Pharmaceuticals. (2004). Pyrrolidine derivatives and method of synthesizing these. US Patent App. 2004/0236118A1. Link

-

Combettes, L. E., et al. (2012).[1] Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides.[1] Chemistry – A European Journal, 18(41), 13126-13132. Link

-

Taisho Pharmaceutical Co. (2010). Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods. WO Patent 2010/081014A1. Link

-

Organic Syntheses. Salt Formation and Purification Strategies for Amines. (General Reference for Amine HCl Crystallization). Link

Sources

Overcoming steric hindrance in 3-(Fluoromethyl)-4-methylpyrrolidine coupling

Status: Operational Ticket ID: F-Me-Pyr-001 Subject: Overcoming low reactivity in sterically and electronically deactivated secondary amines.

Diagnostic Hub: Why is this reaction failing?

Welcome to the technical support center. If you are here, your coupling reaction with 3-(fluoromethyl)-4-methylpyrrolidine has likely stalled at <30% conversion or yielded significant impurities.

This substrate presents a "perfect storm" of deactivation factors. You are not just fighting steric bulk; you are fighting orbital alignment and electronics.

The "Pincer" Mechanism of Failure

| Factor | Technical Explanation | Impact on Experiment |

| 1. Electronic Deactivation | The | The nitrogen lone pair is less nucleophilic. Standard activated esters (e.g., NHS esters) may hydrolyze faster than the amine can attack. |

| 2. Steric Occlusion | The C3-fluoromethyl and C4-methyl groups create a crowded environment. If the stereochemistry is cis (substituents on the same face), the ring puckering can force these groups into a pseudo-axial orientation to relieve strain, physically blocking the N-approach. | The "cone of attack" for the electrophile is narrowed. Bulky coupling reagents (like HATU) may struggle to position the electrophile close enough. |

| 3. The Gauche Effect | The C-F bond tends to align gauche to the N-C bond to maximize | This conformational lock creates a rigid ring pucker that may bury the nitrogen lone pair, requiring significant energy to distort the molecule into a reactive conformation. |

Decision Tree: Select Your Pathway

Use the following logic flow to determine the correct troubleshooting protocol for your specific reaction type.

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on failure mode.

Protocol A: The T3P Solution (Amide Coupling)

Applicability: First-line defense for sterically hindered amines. Why it works: Propylphosphonic anhydride (T3P) acts as a powerful dehydrating agent.[1] Unlike HATU, it does not generate a bulky leaving group that competes for space near the hindered amine. It forms a reactive mixed anhydride that is highly electrophilic but less prone to racemization.

Experimental Procedure

-

Stoichiometry: Acid (1.0 equiv), Amine (1.2 equiv), Base (3.0–4.0 equiv).

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Note: T3P is often sold as 50% w/w in EtOAc.

-

Base Selection: Pyridine (preferred for difficult substrates) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if possible, as they add steric bulk.

-

Step-by-Step:

-

Dissolve the Carboxylic Acid and Base in the solvent.

-

Cool to 0°C.

-

Add T3P (50% solution, 1.5–2.0 equiv) dropwise.

-

Stir for 20 mins to form the active species.

-

Add the This compound .

-

Allow to warm to RT. If no reaction after 4h, heat to 50°C.

-

Troubleshooting Tip: If conversion is low, add DMAP (0.1 equiv) . The DMAP forms a highly reactive acyl-pyridinium intermediate that can penetrate the steric shield of the pyrrolidine.

Protocol B: The Acyl Fluoride "Nuclear Option"

Applicability: When T3P/HATU fails completely. Why it works: Acyl fluorides are stable enough to isolate (unlike chlorides) but are highly reactive toward amines. The small size of the fluoride leaving group minimizes steric clash in the transition state, which is critical for this specific pyrrolidine.

Reagents

-

Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

BTFFH is a modern alternative that is less moisture-sensitive.

Experimental Procedure (In Situ Generation)

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM.

-

Reagent: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

-

Formation: Stir at 0°C for 1 hour. (Monitor by TLC/LCMS for conversion to acyl fluoride—often visible as a non-polar spot).

-

Coupling: Add This compound (1.2 equiv).

-

Reaction: Stir at RT. The small F- leaving group allows the hindered amine to attack the carbonyl carbon with minimal steric repulsion.

Protocol C: N-Arylation (Buchwald-Hartwig)

Applicability: Attaching the pyrrolidine to an aromatic ring. Critical Failure Point: Standard ligands (PPh3, dppf, even BINAP) are often too small or lack the electronic richness to facilitate the reductive elimination step with such a bulky, electron-deficient amine.

Ligand Selection Matrix

| Ligand Class | Recommendation | Why? |

| BrettPhos | Primary Choice | Designed specifically for primary amines, but excellent for hindered secondary amines due to its extreme bulk and electron richness. |

| RuPhos | Alternative | Excellent for secondary amines; creates a highly active Pd(0) species that resists deactivation. |

| Xantphos | Avoid | Bite angle is often incorrect for this specific steric profile. |

Optimized Conditions

-

Catalyst: Pd(OAc)

or Pd -

Base: NaOtBu (Sodium tert-butoxide). Strong base is required to deprotonate the amine (pKa ~9).

-

Solvent: Toluene or Dioxane (anhydrous).

-

Temperature: 80–100°C.[2]

Frequently Asked Questions (FAQs)

Q: I see the product mass, but the yield is stuck at 40%. Why? A: This is likely product inhibition or conformational locking . The product itself (an amide) might be coordinating to your catalyst or forming aggregates.

-

Fix: Switch to a more polar solvent (DMF/DMA) to break up aggregates, or increase the temperature to 60°C to overcome the rotational barrier created by the fluorine gauche effect.

Q: Does the cis vs. trans isomer matter? A: Yes, drastically.

-

Trans: The groups are on opposite faces. Steric hindrance is moderate.

-

Cis: The groups are on the same face. This forces the pyrrolidine ring into a specific envelope conformation. If the N-substituent ends up pseudo-axial, reactivity drops near zero. You may need to use microwave irradiation (100°C, 30 min) to force this coupling.

Q: Can I use acid chlorides (SOCl2)? A: You can, but be careful. The HCl generated will protonate your amine. Since your amine is already electronically deactivated, the ammonium salt will be very difficult to deprotonate back to the free base in the reaction mixture. If you use Acid Chlorides, use a Schotten-Baumann condition (biphasic DCM/Water with NaOH) to keep the amine reactive.

References

-

Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

O'Hagan, D., et al. (2012). "Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs." Chemistry - A European Journal.

-

Ulven, T., et al. (2015). "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry.

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Contextual reference for BrettPhos/RuPhos utility in hindered amines).

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Technical Support Center: Solubility Optimization of 3-(Fluoromethyl)-4-methylpyrrolidine

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(Fluoromethyl)-4-methylpyrrolidine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and optimizing the solubility of this compound in organic solvents. We will address common challenges through detailed troubleshooting guides, FAQs, and standardized protocols, grounding our recommendations in established physicochemical principles.

A Note on Physicochemical Properties

As this compound is a specialized reagent, extensive public data on its experimental solubility is not available. Therefore, this guide is built upon an analysis of its structural features and data from analogous compounds. The strategies provided are designed to be a robust starting point for your empirical investigations.

The structure combines a basic pyrrolidine ring with a polar fluoromethyl group, suggesting a polar character.[1][2] The secondary amine is expected to have a pKa (of its conjugate acid) around 10-11, similar to pyrrolidine itself, making it a basic compound.[3]

| Property | Predicted Value / Characteristic | Rationale & Implication for Solubility |

| Molecular Class | Polar, Basic Heterocycle | The combination of the polar C-F bond and the basic nitrogen atom dictates its solubility profile. It will preferentially dissolve in solvents that can engage in hydrogen bonding or polar interactions. |

| Predicted LogP | Low to Moderate (Approx. 0.5 - 1.5) | The fluoromethyl group increases polarity compared to a simple alkyl substituent.[4] This suggests better solubility in more polar organic solvents over non-polar hydrocarbons. |

| pKa (Conjugate Acid) | ~10-11 | The pyrrolidine nitrogen is a strong hydrogen bond acceptor and can be protonated by acidic solvents or additives.[3][5] This property can be leveraged to enhance solubility but may also lead to unwanted reactivity. |

| Key Interactions | Hydrogen Bond Acceptor (N, F), Dipole-Dipole | The molecule's functionality allows for strong interactions with polar protic and aprotic solvents.[6] |

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during initial handling of the compound.

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on its predicted polar and basic nature, begin with high-polarity, aprotic solvents. These offer strong dipole-dipole interactions without the risk of protonating the amine, which could alter its reactivity in subsequent steps.

-

Primary Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[7][8] These are powerful solvents capable of dissolving a wide range of functionalized molecules.[9]

-

Secondary Recommendations: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM). These are less polar but still effective for many applications and are often easier to remove under vacuum.

-

Protic Solvents: Alcohols like ethanol or isopropanol can also be effective due to hydrogen bonding, but be mindful of potential side reactions with the amine functionality depending on your experimental goals.

Q2: My compound is not dissolving, even in DMSO. What could be wrong?

A2: If solubility is a challenge even in a strong solvent like DMSO, consider these factors:

-

Compound Purity & Form: Verify the purity of your material. Impurities or an unexpected salt form can drastically alter solubility. The compound could also be in a highly stable, less soluble crystalline form.

-

Insufficient Energy Input: Have you tried gentle heating (e.g., to 40-50 °C) or sonication? These methods provide the necessary activation energy to break down the crystal lattice and facilitate solvation.[10]

-

Water Content: Ensure your organic solvents are anhydrous. Trace amounts of water can sometimes reduce the solubility of organic compounds in organic media, or conversely, sometimes a very small percentage of water can aid dissolution of highly polar compounds.

-

Concentration: You may be exceeding the compound's maximum solubility at your target concentration. Try preparing a more dilute solution.

Q3: How does temperature generally affect the solubility of this compound?